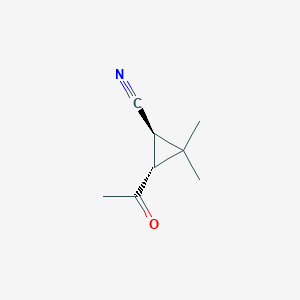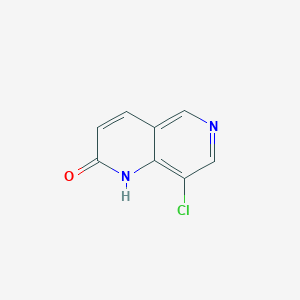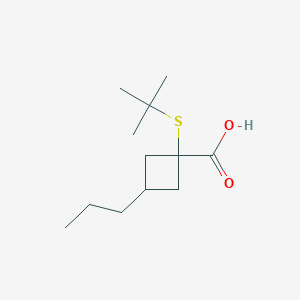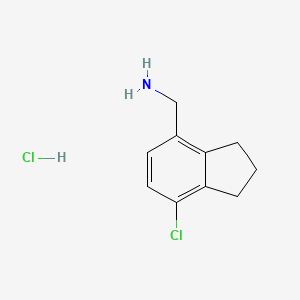
1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a methanamine group at the 4th position of the indene structure, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde.
Reductive Amination: The carbaldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methanamine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
- 7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde
- 7-Chloro-2,3-dihydro-1H-inden-1-one
Comparison: 1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride is unique due to the presence of the methanamine group at the 4th position, which imparts specific chemical and biological properties. In contrast, similar compounds may have different functional groups at various positions, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C10H13Cl2N |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-5-4-7(6-12)8-2-1-3-9(8)10;/h4-5H,1-3,6,12H2;1H |
InChI Key |
SPLKMRMYRFEIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)Cl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
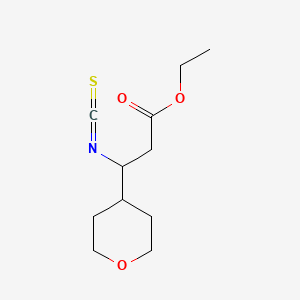
![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)
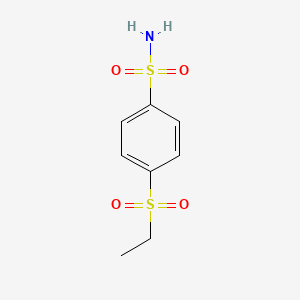
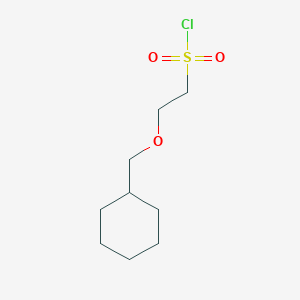
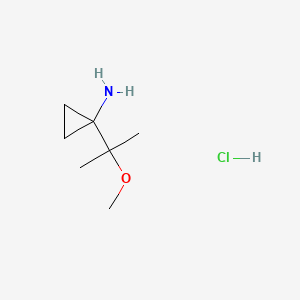

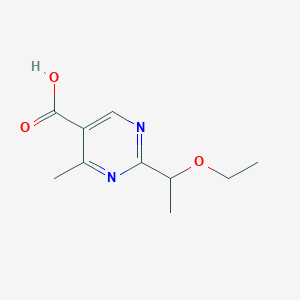
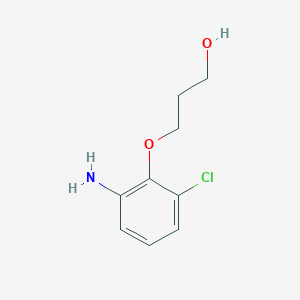
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
